Austrocolorin A1

Description

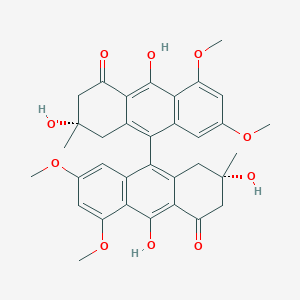

Austrocolorin A1 is a rare dimeric dihydroanthracenone belonging to the tricolorin class, characterized by a 10,10′-coupled structure. It was first isolated from Cortinarius subgenus Dermocybe, a toadstool indigenous to Australia . The compound exhibits atropisomerism—a form of stereoisomerism arising from restricted rotation around a single bond—resulting in distinct axial configurations. Its structure, including absolute stereochemistry, was elucidated using spectroscopic techniques (NMR, HRMS), chemical degradation, and chiral HPLC analysis . This compound and its atropisomer, Austrocolorin B1, represent some of the few known natural products in the tricolorin class, underscoring their chemical uniqueness .

Properties

Molecular Formula |

C34H34O10 |

|---|---|

Molecular Weight |

602.6 g/mol |

IUPAC Name |

(3S)-10-[(2S)-2,10-dihydroxy-5,7-dimethoxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,9-dihydroxy-6,8-dimethoxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C34H34O10/c1-33(39)11-19-25(17-7-15(41-3)9-23(43-5)29(17)31(37)27(19)21(35)13-33)26-18-8-16(42-4)10-24(44-6)30(18)32(38)28-20(26)12-34(2,40)14-22(28)36/h7-10,37-40H,11-14H2,1-6H3/t33-,34-/m0/s1 |

InChI Key |

VVWGQJAVEGHWEP-HEVIKAOCSA-N |

Isomeric SMILES |

C[C@@]1(CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(=O)C1)O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=C(C=C6OC)OC)O)(C)O)O |

Canonical SMILES |

CC1(CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(=O)C1)O)C4=C5CC(CC(=O)C5=C(C6=C4C=C(C=C6OC)OC)O)(C)O)O |

Synonyms |

austrocolorin A1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The tricolorin class comprises 10,10′-coupled dihydroanthracenone dimers, a rare structural motif in natural products. Below is a comparative analysis of Austrocolorin A1 with its closest analogs:

Table 1: Key Structural and Analytical Comparisons

Key Observations:

Atropisomerism : this compound and B1 are distinguished by axial chirality, a feature less commonly reported in other tricolorin-class compounds. This property necessitates advanced chiral separation techniques, such as HPLC, for accurate characterization .

Analytical Challenges : The 10,10′-coupling in Austrocolorins creates complex NMR splitting patterns, differing from dimers with alternative coupling positions (e.g., 8,8′). This underscores the importance of high-resolution MS and degradation studies for structural confirmation .

Spectroscopic and Chromatographic Differentiation

- NMR Signatures: The dimeric nature of this compound results in unique proton environments, with distinct aromatic and methylene resonances compared to monomeric dihydroanthracenones. For example, its $^{13}\text{C}$ NMR spectrum shows coupled carbonyl peaks at δ 190–200 ppm, a hallmark of anthracenone dimers .

- Chiral HPLC: this compound and B1 were resolved using chiral stationary phases, highlighting their enantiomeric relationship.

Q & A

Q. What methodologies address this compound’s stability and bioavailability limitations?

- Methodological Guidance :

- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility.

- Pharmacokinetic Studies : Conduct in vivo PK/PD modeling in rodents to assess half-life and AUC improvements .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on this compound’s cytotoxicity thresholds?

- Methodological Guidance :

- Cross-Study Comparison : Tabulate variables such as cell passage number, serum concentration, and assay duration (Table 2).

- Table 2 : Example contradiction analysis:

| Study | Cell Line | IC₅₀ (μM) | Assay Duration | Serum % |

|---|---|---|---|---|

| A | MCF-7 | 12.3 | 48h | 10% |

| B | MCF-7 | 5.8 | 72h | 5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.